molecular formula C7H8O2 B8694726 Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one

Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one

Cat. No. B8694726
M. Wt: 124.14 g/mol
InChI Key: TVEXGJYMHHTVKP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Racemic cis-6-oxabicyclo[3.2.1]oct-3-en-7-one

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

(1S,5S)-6-oxabicyclo[3.2.1]oct-3-en-7-one

InChI

InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2/t5-,6+/m0/s1

InChI Key

TVEXGJYMHHTVKP-NTSWFWBYSA-N

Isomeric SMILES

C1C=C[C@@H]2C[C@H]1C(=O)O2

Canonical SMILES

C1C=CC2CC1C(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (8.00 g, 31.7 mmol) in benzene (100 ml) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (7.9 g, 32 mmol) under nitrogen, and the mixture was heated under reflux for 6 h. The white precipitate was filtered off from the cooled solution and washed with ether (100 ml). The combined filtrates were washed with water (50 ml), 1N HCl (50 ml), and brine (25 ml), and then dried over magnesium sulfate. The solvents were removed by rotary evaporation to afford the alkene as a light brown oil (2.6 g, 66%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.